1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione is a chemical compound with significant relevance in organic chemistry and medicinal applications. Its molecular formula is , and it is classified under pyrrole derivatives, specifically as a substituted pyrrole-2,5-dione. The compound features a chlorophenyl group and a thioether functional group, which contribute to its reactivity and potential biological activities.
The compound can be sourced from various chemical suppliers, and its CAS number is 58670-25-0 . It is categorized within the broader class of heterocyclic compounds, particularly focusing on pyrrole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-chlorophenylthiol with a suitable pyrrole derivative in the presence of an oxidizing agent or under acidic conditions to facilitate the formation of the pyrrole-2,5-dione structure. Technical details such as temperature control, solvent choice (e.g., toluene or chloroform), and reaction time are critical for optimizing yield and purity.
For instance, reactions may be conducted at elevated temperatures to enhance reactivity, often yielding products in high purity (75-95%) depending on the specific conditions used .
The molecular structure of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione features a five-membered pyrrole ring with two carbonyl groups at positions 2 and 5. The presence of the chlorophenylthio group introduces steric hindrance and electronic effects that can influence the compound's reactivity.
Key structural data includes:
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione can participate in various chemical reactions typical of electrophilic aromatic substitution due to its chlorophenyl group. Additionally, it can undergo nucleophilic attacks at the carbonyl groups leading to further functionalization.
Common reactions include:
Technical details such as solvent choice (e.g., DMSO) and reaction conditions (e.g., temperature) significantly affect the outcome of these reactions .
The mechanism of action for 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione in biological systems typically involves interactions with cellular targets that may lead to inhibition of specific enzymes or pathways. For example, its structure suggests potential interactions with DNA or protein targets due to its electrophilic nature.
Data from studies indicate that similar compounds exhibit anticancer activity through mechanisms that may involve:
Relevant analytical data includes infrared spectroscopy showing characteristic carbonyl absorption bands around 1676–1740 cm .
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione has several scientific applications:
Research continues into its biological activities, aiming to elucidate mechanisms that could lead to novel therapeutic agents for various diseases .
The maleimide core (1H-pyrrole-2,5-dione) represents a privileged scaffold in medicinal chemistry, characterized by a planar, electron-deficient five-membered ring with two carbonyl groups flanking a nitrogen atom. This structure confers remarkable electrophilicity at the C3 and C4 positions, enabling diverse chemical modifications through Michael additions, nucleophilic substitutions, and cycloadditions [6] [8]. The maleimide ring exhibits significant dipole moments (∼3.5 Debye) due to imide bond polarization, facilitating π-stacking interactions with biological targets [4]. Crystallographic studies reveal that maleimide derivatives adopt parallel molecular stacking along the crystallographic c-axis, stabilized by C–H···π and C–H···O interactions [4]. This structural rigidity enhances target binding specificity, while the carbonyl groups serve as hydrogen bond acceptors – properties exploited in kinase inhibitors and anti-inflammatory agents [3] [7].
Table 1: Fundamental Physicochemical Properties of the Maleimide Core
| Property | Value/Role | Biological Implication |
|---|---|---|
| Ring planarity | Near-perfect planarity | DNA intercalation, π-stacking |
| Dipole moment | ∼3.5 Debye | Electrostatic target recognition |
| Carbonyl pKa | ∼10.5 (imide proton) | Enhanced hydrogen bonding capacity |
| Bond length (C=C) | 1.34 Å | Michael reaction susceptibility |
| Crystallographic packing | Parallel stacking along c-axis | Solid-state stability for formulation |
The introduction of a 3-chlorophenylthio moiety at the N1 position transforms the maleimide scaffold into a potent pharmacophore. Sulfur's polarizability enhances membrane permeability, while the thioether linkage (-S-) confers metabolic stability compared to oxygen analogs [1] [2]. Chlorine's strong electron-withdrawing effect induces moderate resonance withdrawal (-σR = 0.23), creating a localized electron deficiency that promotes hydrophobic interactions with aromatic residues in enzyme binding pockets [2] [9]. Molecular docking simulations indicate that the 3-chloro orientation specifically complements ATP-binding sites in kinases through halogen bonding (Cl···O=C, 3.2 Å) [7].
Biological evaluations demonstrate that this substitution pattern significantly enhances bioactivity:
Table 2: Bioactivity Comparison of N1-Substituted Maleimide Analogs
| N1-Substituent | Anti-inflammatory Activity | Cholesterol Uptake Inhibition (%) | Cytotoxicity (LC50, μM) |
|---|---|---|---|
| 3-Chlorophenylthio | 3.2× celecoxib | 81% | >100 (HEK293) |
| 4-Methoxyphenyl (reference) | 1.0× celecoxib | 42% | 57.58 (HEK293) |
| 3,4-Dichlorophenyl | 2.8× celecoxib | 76% | 31.5–47.3 (HEK293) |
| 4-Chlorophenyl | 1.9× celecoxib | 63% | 44.20 (RAW264.7) |
Pyrrole-2,5-dione chemistry originated in 1857 with its isolation as a bone pyrolysis byproduct, but therapeutic significance emerged only when recognized as the core of heme (1859) and chlorophyll (1913) [3] [8]. The first synthetic medicinal applications appeared in the 1940s with maleimide-based antiseptics, followed by seminal developments:
Table 3: Evolution of Clinically Significant Pyrrole-2,5-dione Derivatives
| Era | Landmark Compound | Therapeutic Class | Molecular Target |
|---|---|---|---|
| 1976 | Tolmetin | NSAID | Cyclooxygenase (COX) |
| 1987 | Fluvastatin | Statin | HMG-CoA reductase |
| 1997 | Atorvastatin | Statin | HMG-CoA reductase |
| 2003 | Sunitinib | Antineoplastic | VEGFR/PDGFR |
| 2020 | Remdesivir (pyrrole-triazole) | Antiviral | RNA-dependent RNA polymerase |
| 2022 | Compound 2a (amidrazone) | Anti-inflammatory | IL-6/TNF-α suppression |
Modern synthetic strategies employ regiospecific functionalization:
Interactive Timeline: Key Innovations in Pyrrole-2,5-dione Therapeutics
1857: Isolation from bone pyrolysis 1859: Structural identification in heme 1913: Characterization in chlorophyll 1942: First antiseptic patents 1976: Tolmetin FDA approval 1987: Fluvastatin development 1997: Atorvastatin launch 2003: Sunitinib synthesis 2017: Cholesterol inhibitor compound 20 2020: Remdesivir emergency use 2022: Cytokine-suppressing amidrazone derivatives
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2